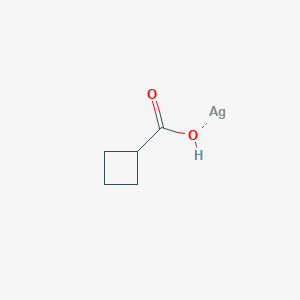

Cyclobutane carboxylic acid silver salt

Description

Significance of Cyclobutane (B1203170) Derivatives in Organic Chemistry

Cyclobutane derivatives are a critical class of compounds in organic chemistry, valued for their unique structural and reactive properties. researchgate.net The four-membered ring is characterized by significant ring strain, which makes these derivatives versatile intermediates for a variety of chemical transformations. acs.orgbaranlab.org

Synthetic Building Blocks: The inherent strain in the cyclobutane skeleton allows for selective bond cleavage, making these compounds useful starting materials for ring-opening, ring-contraction, and ring-expansion reactions. acs.orgconsensus.app This enables the synthesis of diverse acyclic and more complex cyclic systems. acs.org The use of cyclobutane transformations has significantly broadened the scope of synthetic organic chemistry. researchgate.net

Medicinal Chemistry: In drug discovery, the cyclobutane moiety is increasingly incorporated into pharmacologically active compounds to introduce conformational restriction without significantly altering the molecule's electronic properties. nih.govlifechemicals.com This can lead to improved metabolic stability and binding affinity. nih.govru.nl Several marketed drugs, including the anticancer agent Carboplatin and the antiviral Boceprevir, feature a cyclobutane ring, highlighting its importance in pharmaceutical development. lifechemicals.comru.nl

Natural Products and Materials Science: Cyclobutane rings are present in various natural products, often contributing to their biological activity. baranlab.orgnih.gov Beyond medicinal applications, these derivatives have also found use in materials science, such as in the production of stress-responsive polymers. lifechemicals.com Modern synthetic strategies, including C–H functionalization, are continuously being developed to provide efficient access to complex cyclobutane-containing molecules. nih.gov

Historical Context of Silver Carboxylates in Organic Synthesis

Silver salts of carboxylic acids, or silver carboxylates, have a long and significant history in organic synthesis, most notably in the Hunsdiecker reaction. wikipedia.org This reaction, also known as the Hunsdiecker–Borodin reaction, converts a silver carboxylate into an organic halide through a process of decarboxylation and halogenation. wikipedia.orgbyjus.com

The foundational discovery was made in 1861 by Alexander Borodin, who first demonstrated the reaction by preparing methyl bromide from silver acetate (B1210297). wikipedia.orgbyjus.comwikipedia.org Decades later, Angelo Simonini also investigated the reactions between silver carboxylates and iodine. byjus.comvedantu.com However, the reaction is named primarily for Cläre and Heinz Hunsdiecker, who extensively developed the method in the 1930s and 1940s, establishing it as a general synthetic tool. wikipedia.orgbyjus.comsynarchive.com

The Hunsdiecker reaction mechanism is understood to proceed through radical intermediates. wikipedia.org The silver carboxylate reacts with a halogen (like bromine or iodine) to form a reactive acyl hypohalite intermediate. wikipedia.orgbyjus.com This intermediate then undergoes homolysis and decarboxylation (loss of CO₂) to form an alkyl radical, which subsequently combines with a halogen atom to yield the final alkyl halide product. byjus.comck12.org This transformation is a "step-down" reaction, as the final product has one fewer carbon atom than the starting carboxylic acid. vedantu.com

Overview of Key Research Areas for Cyclobutane Carboxylic Acid Silver Salt

The primary research application of this compound is as a precursor in decarboxylative halogenation reactions, a direct application of the Hunsdiecker reaction principles.

Detailed research by John D. Roberts and Howard E. Simmons, Jr., specifically investigated the reaction of silver cyclobutanecarboxylate (B8599542) with iodine. acs.orgacs.org This reaction leads to the formation of iodinated cyclobutane derivatives and associated rearrangement products. The core of this research involves leveraging the silver salt to facilitate the replacement of the carboxylic acid group with an iodine atom via a decarboxylation process. acs.org

Key findings from this and related research include:

Synthesis of Halocyclobutanes: The compound serves as a direct precursor for synthesizing halocyclobutanes. For instance, its reaction with bromine is a method for producing bromocyclobutane. This is a classic Hunsdiecker reaction where the carboxylate group is lost as carbon dioxide and replaced by a bromine atom. wikipedia.org

Decarboxylative Reactions: The presence of the silver carboxylate functionality makes the compound susceptible to decarboxylation when treated with halogens. This reactivity is central to its utility, enabling the formation of a cyclobutyl radical intermediate that can be trapped by a halogen. byjus.comck12.org

Precursor for Complex Molecules: While direct examples are specific, the principle of using silver salts of cycloalkanedicarboxylic acids extends to the synthesis of more complex molecules. For example, the silver salt of 1,1-cyclobutanedicarboxylic acid has been used in the manufacturing of platinum complexes with potential as anticancer agents, demonstrating the broader utility of this class of reagents. google.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H8AgO2 |

|---|---|

Molecular Weight |

207.98 g/mol |

IUPAC Name |

cyclobutanecarboxylic acid;silver |

InChI |

InChI=1S/C5H8O2.Ag/c6-5(7)4-2-1-3-4;/h4H,1-3H2,(H,6,7); |

InChI Key |

LHNVWCQITQUUDM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(=O)O.[Ag] |

Origin of Product |

United States |

Synthesis and Preparation Methodologies

Routes for the Synthesis of Cyclobutane (B1203170) Carboxylic Acid Silver Salt

A direct route to synthesizing cyclobutane carboxylic acid silver salt involves the reaction of cyclobutane carboxylic acid with a source of silver cations. One common method utilizes silver oxide as the silver source. In this process, the carboxylic acid reacts directly with silver oxide, typically in a solvent, to form the silver carboxylate and water. google.com The reaction mixture may be heated to facilitate the conversion. google.com

Different protocols exist for this direct approach. One method involves heating a mixture of the organic carboxylic acid, a hydrocarbon solvent, and a mineral acid to temperatures between 60°C and 100°C before adding the silver source, such as silver oxide. google.com A preferred temperature range for this reaction is between 85°C and 95°C. google.com An alternative, facile method allows for the preparation of silver carboxylates at room temperature by reacting the carboxylic acid with silver oxide in an aromatic hydrocarbon solvent, notably without the presence of alkali bases or mineral acids. google.com

| Parameter | Method A | Method B |

|---|---|---|

| Silver Source | Silver Oxide | Silver Oxide |

| Solvent | Hydrocarbon | Aromatic Hydrocarbon |

| Temperature | 85°C - 95°C google.com | Room Temperature google.com |

| Additives | Mineral Acid google.com | None (free of alkali bases and mineral acids) google.com |

An alternative and widely used synthetic route is a salt metathesis (or double displacement) reaction. This process involves reacting an alkali metal salt of the carboxylic acid with a water-soluble silver salt. google.com Typically, the sodium or potassium salt of cyclobutane carboxylic acid is prepared first, or generated in situ, and then reacted with a solution of a water-soluble silver salt, such as silver nitrate. google.com

The underlying principle of this method is the difference in solubility between the reactants and products. The alkali metal carboxylate and the silver salt are soluble in the reaction medium, while the resulting this compound is poorly soluble, causing it to precipitate out of the solution. google.com This precipitation drives the reaction to completion and provides a straightforward method for isolating the product.

The yield and purity of the this compound are highly dependent on the reaction conditions. In the direct reaction with silver oxide, maintaining the temperature in a specific range, such as 85°C to 95°C, is a key parameter for optimization. google.com The molar ratio of the silver cation to the carboxylic acid can also be adjusted, for example, from 0.25:1 to 2:1, to ensure complete reaction. google.com

For the metathesis reaction involving alkali metal carboxylate precursors, the purity of the final product can be significantly enhanced through the choice of solvent. google.com The use of a mixed solvent system consisting of water and a water-soluble or partially water-soluble alcohol results in a precipitate of the silver salt in a "uniformly finely divided form of high purity". google.com This approach avoids the co-precipitation of impurities that can occur in purely aqueous media.

| Parameter | Optimization Strategy | Synthesis Route |

|---|---|---|

| Temperature | Maintain between 85°C and 95°C google.com | Direct Reaction (Acid + Silver Oxide) |

| Molar Ratio (Ag+:Acid) | Adjust between 0.25:1 and 2:1 google.com | Direct Reaction (Acid + Silver Oxide) |

| Solvent System | Use of a water-alcohol mixture google.com | Salt Metathesis |

| Physical Form | Use of submicron-sized silver oxide google.com | Direct Reaction (Acid + Silver Oxide) |

The choice of solvent plays a critical role in the synthesis of silver carboxylates, particularly in the salt metathesis method. google.com While the reaction can be performed in water, the use of a mixed solvent system offers significant advantages for the product's quality. google.com A mixture of water and a C₃-C₈ alcohol, such as n-butanol, isopropanol, or diethylene glycol, can be employed. google.com

The function of the alcohol in this system is to increase the solubility of the alkali metal carboxylate precursor. google.com This enhanced solubility helps to create a homogeneous reaction system upon mixing the reactant solutions. From this homogeneous phase, the desired this compound selectively precipitates due to its low solubility, leaving soluble byproducts, such as the alkali metal nitrate, in the solution. google.com This technique allows for the preparation of a high-purity product. The recommended mixing volume ratio of water to alcohol is between 1/5 and 5/1, with a preferred range of 1/2 to 2/1. google.com

Chemical Reactivity and Mechanistic Pathways

Decarboxylative Halogenation (Hunsdiecker Reaction) of Cyclobutane (B1203170) Carboxylic Acid Silver Salt

The silver salt of cyclobutane carboxylic acid undergoes decarboxylative halogenation, commonly known as the Hunsdiecker reaction or Borodin-Hunsdiecker reaction. wikipedia.orgbyjus.comsciencemadness.org This reaction converts the silver carboxylate into a cyclobutyl halide by reacting it with a halogen. wikipedia.orgck12.org The process is characterized by the loss of a carbon atom as carbon dioxide and the substitution of the carboxyl group with a halogen atom. wikipedia.orgacs.org The reaction is typically carried out in an inert solvent, such as carbon tetrachloride. byjus.comchemistnotes.comadichemistry.com

Table 1: Bromodecarboxylation of Cyclobutane Carboxylic Acid Silver Salt

| Reactant | Reagent | Primary Product | Byproducts |

|---|---|---|---|

| This compound | Bromine (Br₂) | Bromocyclobutane | Carbon Dioxide (CO₂), Silver Bromide (AgBr) |

Similar to bromine, chlorine can be used to effect the decarboxylative halogenation of this compound to yield chlorocyclobutane. alfa-chemistry.comnih.gov Although bromine is more commonly used, the reaction with chlorine proceeds through the same fundamental pathway. adichemistry.comalfa-chemistry.com The process involves the conversion of the silver salt to the corresponding alkyl chloride with one fewer carbon atom. nih.gov

Table 2: Chlorodecarboxylation of this compound

| Reactant | Reagent | Primary Product | Byproducts |

|---|---|---|---|

| This compound | Chlorine (Cl₂) | Chlorocyclobutane | Carbon Dioxide (CO₂), Silver Chloride (AgCl) |

The reaction of this compound with iodine can lead to different products depending on the stoichiometry of the reactants. wikipedia.orgnih.gov

Hunsdiecker Reaction (1:1 Ratio): When a 1:1 molar ratio of the silver salt to iodine is used, the primary product is iodocyclobutane, consistent with the standard Hunsdiecker reaction pathway. wikipedia.orgadichemistry.com

Simonini Reaction (2:1 Ratio): If the ratio of the silver salt to iodine is 2:1, the reaction favors the formation of an ester, cyclobutyl cyclobutanecarboxylate (B8599542). wikipedia.orgadichemistry.com This variation is known as the Simonini reaction. wikipedia.orgsciencemadness.orgnih.gov In this process, an initially formed alkyl iodide reacts with a second equivalent of the silver carboxylate to produce the ester. researchgate.net Using a 3:2 ratio of salt to iodine can result in a mixture of both the alkyl iodide and the ester. wikipedia.org

Table 3: Iododecarboxylation of this compound

| Reactant Ratio (Salt:Iodine) | Reaction Name | Primary Product | Byproducts |

|---|---|---|---|

| 1:1 | Hunsdiecker Reaction | Iodocyclobutane | Carbon Dioxide (CO₂), Silver Iodide (AgI) |

| 2:1 | Simonini Reaction | Cyclobutyl cyclobutanecarboxylate | Carbon Dioxide (CO₂), 2 Silver Iodide (AgI) |

The Hunsdiecker reaction is widely understood to proceed through a free-radical chain mechanism. wikipedia.orgchemistnotes.comiitk.ac.inorganic-chemistry.org Experimental evidence, such as the lack of ring contraction in the halodecarboxylation of cyclopentylacetic and cyclohexylacetic acids, supports a radical pathway over a carbocation mechanism. acs.orgnih.gov

The reaction mechanism involves organic radical intermediates. byjus.comaskiitians.combrainly.in The process can be broken down into initiation and propagation steps. adichemistry.comiitk.ac.in

Initiation: The reaction begins with the formation of an acyl hypohalite intermediate, which then undergoes homolytic cleavage of the weak oxygen-halogen bond to generate a carboxyl radical and a halogen atom. byjus.comchemistnotes.comadichemistry.comalfa-chemistry.com

Propagation: The highly unstable carboxyl radical rapidly loses a molecule of carbon dioxide (decarboxylates) to form a cyclobutyl radical. ck12.orgchemistnotes.com This cyclobutyl radical then reacts with another molecule of the acyl hypohalite intermediate, abstracting a halogen atom to form the cyclobutyl halide product and regenerating the carboxyl radical, which continues the chain. chemistnotes.comadichemistry.com

The initial step of the Hunsdiecker reaction is the rapid reaction between the this compound and the halogen (e.g., bromine). wikipedia.orgaskiitians.combrainly.in This reaction forms an unstable acyl hypohalite intermediate (cyclobutanecarbonyl hypohalite). wikipedia.orgnih.govaskiitians.combrainly.in This intermediate is crucial as its subsequent decomposition initiates the radical chain. nih.gov The oxygen-halogen bond in the acyl hypohalite is relatively weak and undergoes homolytic cleavage (homolysis) when heated, breaking into a cyclobutanecarbonyloxy radical and a halogen radical. byjus.comchemistnotes.comnih.govalfa-chemistry.comorganic-chemistry.org This homolytic cleavage is the key initiation step that feeds radicals into the propagation cycle. nih.govorganic-chemistry.org

Mechanistic Elucidation of Decarboxylative Halogenation Pathways

Carboxyl Radical Decarboxylation

The general mechanism can be outlined as follows:

Formation of Acyl Hypohalite: The silver salt of cyclobutane carboxylic acid reacts with a halogen (e.g., bromine) to form an unstable cyclobutanecarbonyl hypobromite (B1234621) intermediate. unacademy.combyjus.com

Homolytic Cleavage: The weak oxygen-bromine bond in the acyl hypobromite breaks homolytically, a process that can be initiated by heat or light, to yield a cyclobutane carboxyl radical and a bromine radical. alfa-chemistry.com

Decarboxylation: The highly unstable cyclobutane carboxyl radical rapidly loses a molecule of carbon dioxide to produce a cyclobutyl radical. alfa-chemistry.com

Alkyl Radical Recombination

The recombination is a fast and efficient process that terminates the radical chain. The stability of the resulting alkyl halide and the precipitation of the insoluble and stable silver halide (e.g., silver bromide) also contribute to driving the reaction to completion. adichemistry.com

Stereochemical Implications of Radical Intermediates

The involvement of a cyclobutyl radical intermediate has significant stereochemical consequences. Alkyl radicals, including the cyclobutyl radical, are generally considered to be sp² hybridized or rapidly inverting sp³ hybridized species, resulting in a planar or near-planar geometry. adichemistry.com As a result, if the original cyclobutane carboxylic acid possessed a chiral center at the carbon bearing the carboxyl group, the formation of the planar radical intermediate would lead to the loss of stereochemical information.

The subsequent attack by the halogen radical can occur from either face of the planar cyclobutyl radical with equal probability. This leads to the formation of a racemic mixture of the corresponding cyclobutyl halide, meaning both enantiomers are produced in equal amounts. Therefore, even if an optically active starting material is used, the Hunsdiecker reaction of this compound is expected to yield a racemic product. adichemistry.com

Factors Influencing Reaction Outcome

The success and selectivity of the reaction involving this compound are dependent on several key experimental parameters. Careful control of these factors is necessary to maximize the yield of the desired cyclobutyl halide and minimize the formation of side products.

Stoichiometry of Reagents

The molar ratio of the this compound to the halogen is a critical determinant of the reaction's outcome. A 1:1 stoichiometric ratio of the silver salt to the halogen (e.g., iodine) generally favors the formation of the corresponding cyclobutyl iodide, in what is known as the classic Hunsdiecker reaction. wikipedia.org

However, altering this ratio can lead to different products. For instance, a 2:1 ratio of the silver carboxylate to iodine is known to favor the formation of an ester, in a variation known as the Simonini reaction. adichemistry.comsciencemadness.org In this case, the cyclobutyl radical formed from the decarboxylation of one molecule of the silver salt attacks another molecule of the silver carboxylate. A 3:2 ratio of the silver salt to iodine may result in a mixture of both the alkyl halide and the ester. wikipedia.org

| Ratio of Silver Cyclobutanecarboxylate to Iodine | Predominant Product | Reaction Name |

|---|---|---|

| 1:1 | Cyclobutyl Iodide | Hunsdiecker Reaction |

| 2:1 | Cyclobutyl cyclobutanecarboxylate (Ester) | Simonini Reaction |

| 3:2 | Mixture of Cyclobutyl Iodide and Ester | Simonini Reaction |

Solvent Selection and Its Role (e.g., Carbon Tetrachloride)

The choice of solvent is crucial for the Hunsdiecker reaction. Carbon tetrachloride (CCl₄) is the most commonly employed solvent for this transformation. byjus.comadichemistry.com Its primary role is to provide an inert medium that can dissolve the halogen and suspend the silver carboxylate salt, facilitating their interaction. byjus.com

Carbon tetrachloride is a non-polar aprotic solvent, which is important because protic solvents can interfere with the reaction intermediates. wikipedia.org Furthermore, its ability to support free radical chain reactions makes it particularly suitable for the Hunsdiecker reaction mechanism. The reaction is typically carried out by heating the suspension of the silver salt in carbon tetrachloride along with the halogen. byjus.com

Temperature Effects on Decarboxylation

Temperature plays a significant role in initiating and sustaining the decarboxylation process. The Hunsdiecker reaction is typically carried out at elevated temperatures, often at the reflux temperature of the solvent, such as carbon tetrachloride. byjus.com Heating provides the necessary energy to initiate the homolytic cleavage of the acyl hypohalite intermediate, which is a key step in the formation of the carboxyl radical. unacademy.com

The rate of decarboxylation is temperature-dependent; an increase in temperature generally leads to a faster reaction rate. unacademy.com However, the temperature must be carefully controlled to prevent unwanted side reactions or decomposition of the desired product. The thermal initiation ensures a steady generation of radicals to propagate the chain reaction, leading to the efficient conversion of the this compound to the corresponding cyclobutyl halide. algoreducation.comstudysmarter.co.uk

Rearrangement Phenomena in Cyclobutyl Intermediates

The generation of intermediates from cyclobutane derivatives, particularly in reactions like the Hunsdiecker reaction involving this compound, often leads to complex molecular rearrangements. The significant ring strain inherent in the four-membered ring is a primary driving force for these transformations, which proceed through cationic or radical pathways. The stability of the resulting carbocation plays a crucial role in directing the reaction towards various products.

When a carbocation is formed on a cyclobutane ring or on an adjacent carbon (a cyclobutylcarbinyl cation), it is highly prone to rearrangement to alleviate the inherent ring strain and achieve a more stable electronic configuration. The cyclobutyl cation exists in equilibrium with the cyclopropylcarbinyl and homoallylic (but-3-enyl) cations. This equilibrium is a classic example of non-classical carbocations, where the positive charge is delocalized over several atoms.

The primary rearrangement pathways for a cyclobutylcarbinyl cation include:

Ring Expansion: The cyclobutylcarbinyl cation can undergo a 1,2-alkyl shift, where a bond within the ring migrates to the carbocation center. This process expands the four-membered ring to a five-membered ring, forming the more stable cyclopentyl cation. stackexchange.com This rearrangement is driven by both the relief of steric strain in the cyclobutane ring and the transformation of a primary carbocation to a more stable secondary one. stackexchange.com

Ring Contraction: The cyclobutyl cation can also undergo ring contraction to form a cyclopropylcarbinyl cation. stackexchange.com This intermediate is notably stabilized by the "bent" bonds of the cyclopropane (B1198618) ring, which have significant p-character and can overlap with the empty p-orbital of the carbocation.

These rearrangements are not mutually exclusive and often occur concurrently, leading to a mixture of products. The specific pathway that predominates is influenced by the substitution pattern of the ring and the reaction conditions.

The rearrangement of cyclobutyl intermediates directly translates to the formation of a variety of side products in reactions involving cyclobutane carboxylic acid derivatives.

Ring-Expanded Products: The rearrangement of a cyclobutylcarbinyl cation to a cyclopentyl cation leads to the formation of cyclopentyl derivatives. For instance, in a decarboxylative halogenation reaction, this would result in cyclopentyl halides. The significant driving force for this pathway is the substantial reduction in ring strain when moving from a cyclobutane (~26 kcal/mol) to a cyclopentane (B165970) (~6 kcal/mol) system.

Ring-Contracted Products: The formation of the stabilized cyclopropylcarbinyl cation results in cyclopropylmethyl derivatives as side products. For example, the Hunsdiecker reaction of this compound can yield not only the expected cyclobutyl halide but also (bromomethyl)cyclopropane.

The interplay between these rearrangement pathways means that a reaction starting with a pure cyclobutane derivative can yield a complex mixture of isomeric products, including unrearranged cyclobutyl products, ring-expanded cyclopentyl products, and ring-contracted cyclopropylmethyl products.

The distribution of unrearranged, ring-contracted, and ring-expanded products is highly dependent on several factors that influence the stability and lifetime of the carbocation intermediates.

Substituent Effects: The presence of substituents on the cyclobutane ring can significantly alter the energetic landscape of the potential carbocation intermediates. For example, a substituent that can stabilize a positive charge at a particular position may favor one rearrangement pathway over another.

Reaction Conditions: Solvent polarity and temperature can influence the selectivity of the rearrangement. More polar solvents can stabilize carbocation intermediates, potentially allowing more time for rearrangement to the thermodynamically most stable product.

Nature of the Intermediate: While discussions often center on carbocations, the Hunsdiecker reaction proceeds via a radical mechanism. Cyclobutyl radicals are also subject to rearrangement, though the barriers are typically higher than for their cationic counterparts. The exact nature of the intermediate (radical vs. cation) will dictate the propensity and pathways of rearrangement, thereby affecting the final product distribution. In radical-mediated processes, the formation of rearranged products is often less pronounced than in purely cationic reactions.

The following table illustrates the potential products arising from the decarboxylative halogenation of this compound, highlighting the influence of intermediate rearrangements.

| Starting Material | Intermediate | Rearrangement Pathway | Product Type | Example Product (with Bromine) |

| This compound | Cyclobutyl radical/cation | No Rearrangement | Unrearranged | Bromocyclobutane |

| This compound | Cyclobutyl radical/cation | Ring Expansion | Ring-Expanded | Bromocyclopentane |

| This compound | Cyclobutyl radical/cation | Ring Contraction | Ring-Contracted | (Bromomethyl)cyclopropane |

Variations and Related Decarboxylative Halogenation Methodologies

The Hunsdiecker reaction, utilizing a silver salt of a carboxylic acid, is a foundational method for decarboxylative halogenation. However, its requirement for a meticulously prepared and dried silver salt has led to the development of several modifications. The Cristol-Firth and Kochi reactions are two prominent variations that offer procedural advantages.

The Cristol-Firth modification offers a significant practical advantage by allowing the direct use of the free carboxylic acid, thus bypassing the need to synthesize and purify the silver salt. adichemistry.com This method employs red mercury(II) oxide (HgO) and the halogen (typically bromine) in a solvent like carbon tetrachloride. orgsyn.org

The key differences from the traditional Hunsdiecker reaction are:

Starting Material: The Cristol-Firth modification uses the free carboxylic acid, whereas the Hunsdiecker reaction requires the pre-formed silver(I) carboxylate. adichemistry.comorgsyn.org

Reagents: It utilizes mercury(II) oxide in place of a silver salt. orgsyn.org

Convenience: It is a one-step procedure from the acid, which is more convenient than the two-step sequence of salt formation followed by halogenation. orgsyn.org

Water Tolerance: The Cristol-Firth method is notably less sensitive to the presence of water, which would drastically lower the yield in the traditional silver salt method. orgsyn.org

Mechanistically, the reaction is believed to proceed through an intermediate acyl hypobromite, similar to the Hunsdiecker reaction, suggesting that the final steps involving radical decarboxylation are analogous. nih.gov However, yields can sometimes be slightly lower than those achieved with the original Hunsdiecker protocol under optimal conditions. nih.gov

The Kochi reaction is another important variation that facilitates the decarboxylative halogenation of carboxylic acids, and it is particularly effective for synthesizing alkyl chlorides, which are often difficult to obtain via the Hunsdiecker or Cristol-Firth methods. nih.govwikipedia.orgorganic-chemistry.org This reaction uses lead(IV) acetate (B1210297) [Pb(OAc)₄] as an oxidant in the presence of a halide salt, typically lithium chloride (LiCl). synarchive.comchemeurope.com

Key comparative points include:

Reagents: The Kochi reaction employs lead(IV) acetate and a lithium halide salt, a distinct reagent set from the silver salt/halogen or mercuric oxide/halogen systems. synarchive.comchemeurope.com

Halogen Source: It utilizes an ionic halide source (e.g., LiCl), which is a key difference from the elemental halogens (Br₂, I₂) used in the Hunsdiecker and Cristol-Firth reactions. nih.gov

Scope: The Kochi reaction is particularly advantageous for the synthesis of secondary and tertiary alkyl chlorides, expanding the utility of decarboxylative halogenation. organic-chemistry.org

Mechanism: The mechanism is proposed to involve the formation of an alkyl-lead intermediate. The reaction proceeds through a radical chain mechanism, but the pathway of radical generation via the lead(IV) species is distinct from the homolytic cleavage of an acyl hypohalite intermediate in the Hunsdiecker reaction. nih.gov

The following table provides a comparative overview of these three decarboxylative halogenation methods.

| Feature | Hunsdiecker Reaction | Cristol-Firth Modification | Kochi Reaction |

| Primary Reagent | Silver(I) carboxylate | Mercury(II) oxide | Lead(IV) acetate |

| Starting Acid Form | Silver salt (pre-formed) | Free carboxylic acid | Free carboxylic acid |

| Halogen Source | Elemental halogen (Br₂, I₂) | Elemental halogen (Br₂, I₂) | Lithium halide (e.g., LiCl) |

| Primary Products | Alkyl bromides and iodides | Alkyl bromides and iodides | Alkyl chlorides, bromides |

| Key Advantage | Established, often high yields | Convenience (one-step from acid) | Effective for chlorides, good for sec/tert halides |

| Key Disadvantage | Requires pure, dry silver salt | Uses toxic mercury compounds | Uses toxic lead compounds |

Non-Silver Carboxylate Decarboxylative Halogenation

While the Hunsdiecker reaction traditionally employs silver salts of carboxylic acids, several modifications and alternative methods have been developed that utilize other metal carboxylates or catalytic systems to achieve decarboxylative halogenation. pku.edu.cnnih.gov These non-silver methods often address limitations of the original protocol, such as the need to prepare and handle dry, light-sensitive silver salts, and expand the reaction's applicability. nih.govalfa-chemistry.com These variations primarily involve the use of other heavy metal salts, such as those of mercury, thallium, and lead, or catalytic systems that circumvent the need for stoichiometric toxic metals. researchgate.netresearchgate.net

The underlying mechanism for many of these variants remains rooted in a radical pathway, similar to the classical Hunsdiecker reaction. alfa-chemistry.com The process generally involves the formation of an acyl hypohalite intermediate, which then undergoes homolytic cleavage and subsequent decarboxylation to generate an alkyl or aryl radical. This radical is then trapped by a halogen atom to yield the final organic halide. organic-chemistry.org

Heavy Metal-Mediated Variants

Several heavy metals other than silver have been found to effectively mediate decarboxylative halogenation. Thallium(I) and mercury(I/II) salts, in particular, have been shown to be efficient substitutes for silver carboxylates, often leading to improved yields. alfa-chemistry.comacs.org

One of the most significant modifications is the Cristol-Firth reaction , which utilizes red mercuric oxide (HgO) and bromine in a solvent like carbon tetrachloride. acs.orgadichemistry.com A key advantage of this method is its ability to use the free carboxylic acid directly, bypassing the step of preparing the corresponding metal salt. adichemistry.com This modification has been successfully applied, for instance, in the synthesis of 1-bromo-3-chlorocyclobutane (B1620077) from 3-chlorocyclobutanecarboxylic acid. wikipedia.org However, from a synthetic standpoint, the yields can sometimes be slightly lower than the original silver salt method, and it shares similar limitations regarding incompatibility with electron-rich aromatic compounds. acs.orgnih.gov

Another notable variation is the Kochi reaction , which employs lead(IV) acetate in combination with a halide source, typically a lithium halide such as lithium chloride (LiCl) or lithium bromide (LiBr). alfa-chemistry.comwikipedia.org This method also conveniently starts from the free carboxylic acid, avoiding the preparation of a carboxylate salt. alfa-chemistry.com

The table below summarizes key features of these heavy metal-mediated reactions.

| Reaction Name/Variant | Metal Reagent(s) | Starting Material | Halogen Source | Key Features |

|---|---|---|---|---|

| Thallium(I) Carboxylate Method | Thallium(I) Salts | Thallium(I) Carboxylate Salt | Br2 | Reported to be an efficient alternative to silver salts. acs.orglookchem.com |

| Cristol-Firth Modification | Mercuric Oxide (HgO) | Carboxylic Acid | Br2 | Allows the use of free carboxylic acids, avoiding salt preparation. adichemistry.com |

| Kochi Reaction | Lead(IV) Acetate (Pb(OAc)4) | Carboxylic Acid | LiCl, LiBr | Directly uses the carboxylic acid as the starting material. alfa-chemistry.comwikipedia.org |

Catalytic and Modern Approaches

More recent research has focused on developing catalytic versions of the Hunsdiecker reaction to minimize waste and avoid the use of stoichiometric quantities of toxic heavy metals. researchgate.netresearchgate.net These modern methods often employ transition metals or photocatalysis to generate the necessary radical intermediates under milder conditions.

For example, catalytic amounts of lithium acetate have been used with N-halosuccinimides as the halogen source. wikipedia.org Similarly, tetrabutylammonium (B224687) trifluoroacetate (B77799) has been reported as an effective catalyst for the reaction of α,β-unsaturated aromatic carboxylic acids with N-halosuccinimides. researchgate.net

Photocatalysis offers a powerful alternative, enabling decarboxylative halogenation to proceed at room temperature under visible light irradiation. researchgate.net Systems employing an iridium photocatalyst in conjunction with a halogen atom source can effectively convert aliphatic carboxylic acids to the corresponding alkyl halides. This approach is noted for its operational simplicity and broad functional group tolerance. researchgate.net Copper-catalyzed methods have also been developed, proceeding through a proposed ligand-to-metal charge transfer (LMCT) mechanism to generate aryl radicals from aryl carboxylic acids, which are subsequently halogenated. princeton.edunih.gov

The table below outlines some of these modern catalytic approaches.

| Catalyst/System | Halogen Source | Conditions | Key Features |

|---|---|---|---|

| Lithium Acetate | N-Halosuccinimide (NBS, NCS) | Thermal | Catalytic alternative for α,β-unsaturated acids. researchgate.netwikipedia.org |

| Tetrabutylammonium Trifluoroacetate | N-Halosuccinimide (NBS, NCS, NIS) | Thermal | Effective for α,β-unsaturated aromatic carboxylic acids. researchgate.net |

| Iridium Photocatalyst | Various (e.g., CBr4, CCl4) | Visible Light, Room Temp. | Avoids stoichiometric heavy metals; mild conditions. researchgate.net |

| Copper Salt | N-Halosuccinimide, etc. | 365 nm LED, Oxidant | General method for (hetero)aryl carboxylic acids via LMCT. princeton.edunih.gov |

| Manganese | Disulfides, etc. | Thermal | Mediates reductive decarboxylative functionalization. nih.gov |

These non-silver methods represent significant advancements in the field of decarboxylative halogenation, offering greater flexibility, improved substrate scope, and pathways to reduce the reliance on stoichiometric and toxic metal reagents. pku.edu.cnacs.org

Advanced Spectroscopic and Analytical Characterization Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure of chemical compounds. For cyclobutane (B1203170) carboxylic acid silver salt, both ¹H and ¹³C NMR are instrumental in confirming the integrity of the cyclobutane ring and the carboxylate group, as well as in assessing the purity of the sample.

While direct experimental NMR data for the silver salt is not extensively published, the analysis can be reliably inferred from the well-documented spectra of the parent compound, cyclobutanecarboxylic acid. chemicalbook.comchemicalbook.com The formation of the silver salt from the carboxylic acid involves the replacement of the acidic proton of the carboxyl group with a silver ion. This substitution primarily influences the chemical environment of the atoms in close proximity to the carboxylate group.

In ¹H NMR spectroscopy, the most significant change expected upon formation of the silver salt is the disappearance of the highly deshielded signal corresponding to the acidic proton of the carboxyl group, which typically appears in the 10-12 ppm region for the free acid. chemicalbook.com The signals for the protons on the cyclobutane ring are expected to experience minor shifts. The methine proton (α-proton) adjacent to the carboxylate group may exhibit a slight upfield or downfield shift due to the change in the electronic environment. The chemical shifts of the methylene (B1212753) protons on the cyclobutane ring are anticipated to be less affected but may show subtle changes.

In ¹³C NMR spectroscopy, the carbon atom of the carboxylate group is the most affected. The resonance of this carbonyl carbon, which appears around 180-185 ppm in the free acid, is expected to shift upon salt formation. Studies on other silver carboxylates suggest this shift can provide insights into the coordination of the carboxylate group to the silver ion. researchgate.nettandfonline.com The carbons of the cyclobutane ring will likely exhibit smaller shifts. The purity of the cyclobutane carboxylic acid silver salt can be assessed by the absence of signals corresponding to the free carboxylic acid or other impurities in both ¹H and ¹³C NMR spectra.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Below is a table summarizing the typical ¹H and ¹³C NMR chemical shifts for cyclobutanecarboxylic acid and the predicted shifts for its silver salt.

| Atom | Cyclobutanecarboxylic Acid (ppm) chemicalbook.comchemicalbook.com | This compound (Predicted, ppm) | Notes |

| ¹H NMR | |||

| Carboxyl H | 10.0 - 12.0 | Absent | Disappearance of this signal confirms salt formation. |

| Methine H (α to COOH) | ~3.18 | Slight shift expected | The electronic environment of this proton is most affected by salt formation. |

| Methylene H's (ring) | 1.74 - 2.60 | Minor shifts expected | These protons are further from the carboxylate and thus less affected. |

| ¹³C NMR | |||

| Carboxyl C | ~182 | Shift expected | The position is sensitive to the coordination with the silver ion. |

| Methine C (α to COOH) | ~41 | Slight shift expected | The change in the substituent from -COOH to -COO⁻Ag⁺ will alter the chemical shift. |

| Methylene C's (ring) | ~25, ~18 | Minor shifts expected | These carbons are less influenced by the change at the carboxyl group. |

Mass Spectrometry for Molecular Confirmation and Impurity Profiling

Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound and for identifying potential impurities. For this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable for generating ions of this non-volatile salt.

The expected mass spectrum would show a peak corresponding to the molecular ion or related adducts. Given the isotopic distribution of silver (¹⁰⁷Ag and ¹⁰⁹Ag), the molecular ion peak would appear as a characteristic doublet with nearly equal intensity, which is a definitive signature for the presence of a single silver atom in the ion. The exact mass measurement from high-resolution mass spectrometry can be used to confirm the elemental composition of the compound.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), can provide structural information. While direct mass spectral data for the silver salt is limited, the fragmentation pattern of the cyclobutane moiety can be inferred from studies on related cyclobutane derivatives. acs.org Common fragmentation pathways for the cyclobutane ring involve ring cleavage to produce smaller, stable fragments. For instance, the loss of ethene (28 Da) or cyclopropane (B1198618) (42 Da) from the cyclobutane ring are characteristic fragmentation patterns observed in the mass spectra of cyclobutane derivatives. acs.org The fragmentation of the carboxylate group could involve the loss of carbon dioxide (44 Da).

Impurity profiling by mass spectrometry can detect the presence of starting materials, such as cyclobutanecarboxylic acid, or byproducts from the synthesis. The high sensitivity of mass spectrometry allows for the detection of trace-level impurities.

Interactive Data Table: Expected Mass Spectrometry Data

This table outlines the expected key ions and fragmentation patterns for this compound in a mass spectrum.

| Ion/Fragment | Expected m/z (for ¹⁰⁷Ag) | Expected m/z (for ¹⁰⁹Ag) | Description |

| [M+H]⁺ | 207.96 | 209.96 | Protonated molecular ion |

| [M+Na]⁺ | 229.94 | 231.94 | Sodium adduct of the molecule |

| [C₅H₇O₂Ag]⁺ | 205.95 | 207.95 | Molecular ion after loss of a proton |

| [C₄H₇Ag]⁺ | 161.97 | 163.97 | Fragment after loss of CO₂ |

| [Ag]⁺ | 106.91 | 108.91 | Silver ion |

Chromatographic Methods for Product Separation and Quantification (e.g., Gas Chromatography)

Chromatographic techniques are essential for the separation of the target compound from impurities and for its quantification. Due to the low volatility of the silver salt, direct analysis by Gas Chromatography (GC) is not feasible. Therefore, a derivatization step is necessary to convert the non-volatile salt into a volatile derivative suitable for GC analysis. colostate.eduresearchgate.net

A common derivatization strategy for carboxylic acids and their salts is esterification, for example, by converting the salt to its methyl or ethyl ester. researchgate.net This can be achieved by reacting the silver salt with an alkylating agent. The resulting cyclobutane carboxylic acid ester is volatile and can be readily analyzed by GC. The choice of the stationary phase for the GC column is critical for achieving good separation. A polar stationary phase is generally preferred for the analysis of esters. colostate.edu

Once a suitable GC method is developed, it can be used for several purposes:

Purity Assessment: The purity of the this compound can be determined by quantifying the peak area of the derivatized product relative to the total peak area of all components in the chromatogram.

Quantification: By using a suitable internal or external standard, the exact concentration of the this compound in a sample can be determined.

Impurity Identification: When coupled with a mass spectrometer (GC-MS), this technique allows for the identification of volatile impurities based on their mass spectra. researchgate.net

It is important to note that derivatization reactions must be quantitative and free of side reactions to ensure accurate results.

Interactive Data Table: Gas Chromatography Parameters for Derivatized Sample

The following table provides a hypothetical set of GC parameters that could be used for the analysis of the methyl ester derivative of cyclobutanecarboxylic acid.

| Parameter | Condition |

| Derivatizing Agent | Diazomethane or Methanolic HCl |

| GC Column | Polar capillary column (e.g., DB-WAX) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 60°C, ramp to 220°C at 10°C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Carrier Gas | Helium or Hydrogen |

Theoretical and Computational Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of reactions, allowing for the detailed study of reaction pathways. The decarboxylative halogenation of cyclobutane (B1203170) carboxylic acid silver salt is a prime example where such calculations can elucidate the mechanism. This reaction is generally understood to proceed through a radical chain mechanism. acs.orgorganic-chemistry.org The process begins with the formation of an unstable acyl hypohalite intermediate, which then undergoes homolytic cleavage and decarboxylation to produce a cyclobutyl radical. wikipedia.org

Computational methods can model each step of this proposed mechanism:

Initiation: Reaction of the silver salt with a halogen (e.g., Br₂) to form a cyclobutanecarbonyl hypobromite (B1234621) intermediate.

Propagation: Homolysis of the weak O-Br bond to form a cyclobutanecarbonyl radical and a bromine radical.

Decarboxylation: The cyclobutanecarbonyl radical rapidly loses carbon dioxide (CO₂) to form a cyclobutyl radical.

Termination: The cyclobutyl radical reacts with the acyl hypobromite or another halogen source to form the final cyclobutyl halide product and regenerate the carboxyl radical to continue the chain. adichemistry.com

Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of organic reactions because it offers a good balance between accuracy and computational cost. mdpi.combcrec.id DFT calculations can be used to locate and characterize the transition states (TS) for each elementary step of a reaction, providing crucial information about the reaction's kinetics and feasibility.

For the Hunsdiecker reaction involving cyclobutane carboxylic acid silver salt, DFT studies can calculate the activation energy barriers for key steps, such as the homolysis of the acyl hypohalite and the subsequent decarboxylation. While specific DFT studies on this compound are not abundant in the literature, principles can be drawn from studies on similar silver-catalyzed decarboxylation reactions. For instance, DFT studies on aryl carboxylic acids have shown that the activation energy for decarboxylation can be significantly influenced by both steric and electronic effects. unipv.it Computational analysis of related radical-mediated cyclobutane ring-opening or fragmentation reactions also relies heavily on DFT to map the energy profiles and identify the highest energy barriers, which correspond to the rate-determining steps. mdpi.comsemanticscholar.org

A hypothetical DFT study would involve optimizing the geometries of reactants, intermediates, transition states, and products. The calculated energies of these species would allow for the construction of a reaction energy profile, as illustrated in the table below, which shows representative energy changes for the key radical-forming steps.

| Reaction Step | Species | Relative Gibbs Free Energy (ΔG, kcal/mol) (Illustrative) |

|---|---|---|

| O-Br Bond Homolysis | Cyclobutanecarbonyl Hypobromite | 0.0 |

| TS for Homolysis | +15.2 | |

| Decarboxylation | Cyclobutanecarbonyl Radical | +5.5 |

| TS for Decarboxylation | +8.1 | |

| Final Radical Products | Cyclobutyl Radical + CO₂ | -10.3 |

This table presents illustrative DFT-calculated relative Gibbs free energies for the key steps in the radical decarboxylation process. The values are hypothetical, based on typical activation barriers for similar radical reactions.

The stability of the radical intermediates formed during the reaction is a critical factor that governs the reaction pathway and product distribution. The primary radical intermediate in the decarboxylation of this compound is the cyclobutyl radical. Computational chemistry provides robust methods for modeling the structure and stability of such radicals. rsc.org

The geometry of the cyclobutyl radical is not planar; it adopts a puckered conformation to relieve some of the inherent ring strain. Computational models can predict bond lengths, bond angles, and the degree of puckering in this radical. Furthermore, radical stabilization energy (RSE) can be calculated to quantify its stability relative to other alkyl radicals. DFT methods, particularly functionals like M06-2X, have shown high efficacy in accurately predicting properties of organic radicals. rsc.org

The stability of the cyclobutyl radical is influenced by the strain of the four-membered ring. While the formation of a radical at a secondary carbon is generally more favorable than at a primary carbon, the strain and hybridization of the cyclobutane ring create a unique electronic environment. Computational studies on related strained ring systems, such as bicyclo[1.1.0]butanes, have demonstrated that radical cations of these structures can be readily formed and their stability and subsequent reactivity can be modeled with DFT. acs.orgnih.gov

Studies on Electronic Structure and Reactivity of this compound

The electronic structure of a molecule dictates its reactivity. researchgate.netnorthwestern.edu For this compound, key electronic features include the nature of the ionic bond between the silver cation (Ag⁺) and the carboxylate anion (RCOO⁻), and the electronic properties of the strained cyclobutane ring.

DFT calculations can be employed to analyze the electronic structure through various means, such as molecular orbital (MO) analysis and molecular electrostatic potential (MEP) maps. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. In the carboxylate salt, the HOMO is typically localized on the carboxylate group, indicating that this is the site of electron donation in a reaction. The LUMO characteristics would be associated with the silver ion or the antibonding orbitals of the ring. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

The reactivity of the cyclobutane ring itself is dominated by its ring strain. Computational studies on cyclobutane derivatives have quantified this strain and its effect on reactivity. This inherent strain can influence the rate of subsequent reactions of the cyclobutyl radical, such as rearrangements.

| Compound/Fragment | Calculated Property | Typical Value (Illustrative) | Implication |

|---|---|---|---|

| Cyclobutane | HOMO-LUMO Gap (eV) | ~8.1 | High stability, low reactivity |

| Cyclobutyl Radical | Spin Density on C• | ~0.95 | Radical character highly localized |

| Cyclobutanecarboxylate (B8599542) Anion | Charge on Oxygen Atoms | ~ -0.8 e | High negative charge, site for Ag⁺ coordination |

This table provides illustrative calculated electronic properties for cyclobutane and related species, based on general findings from computational chemistry studies on similar molecules.

Computational Approaches to Predict Product Selectivity and Rearrangements

One of the most powerful applications of computational chemistry is the prediction of reaction outcomes, including product selectivity and the likelihood of molecular rearrangements. nih.govnih.gov In the case of the cyclobutyl radical generated from this compound, there is a possibility of rearrangement competing with the desired halogenation reaction. For example, the cyclobutyl radical can undergo ring-opening to form the 3-butenyl radical.

Computational methods can predict the selectivity by comparing the activation energy barriers for the competing pathways.

Pathway 1: Halogen Abstraction. The cyclobutyl radical reacts with a halogen source to form cyclobutyl halide.

Pathway 2: Ring-Opening Rearrangement. The cyclobutyl radical undergoes β-scission to form the thermodynamically more stable, unstrained 3-butenyl primary radical.

DFT calculations can determine the transition state energies for both the halogen abstraction and the ring-opening rearrangement. A comparison of these energy barriers allows for a prediction of the major product. Studies on the rearrangement of the related cyclobutylcarbinyl radical have used DFT to calculate these competing barriers, showing that such predictions are feasible and often align well with experimental observations. researchgate.net

Advanced computational algorithms combine quantum mechanical calculations with knowledge-based reaction networks to analyze complex reaction mechanisms and predict product distributions in transformations like cationic rearrangements, a concept that can be extended to radical processes. nih.govchemrxiv.org By building a network of all possible mechanistic steps and calculating the kinetics for each, these tools can provide a detailed picture of the reaction landscape and forecast the most likely outcomes.

Applications in Advanced Organic Synthesis

Synthesis of Halogenated Cyclobutane (B1203170) Scaffolds

The primary application of cyclobutane carboxylic acid silver salt is in the synthesis of cyclobutyl halides through decarboxylative halogenation, most notably via the Hunsdiecker reaction. unacademy.comcollegedunia.comwikipedia.org This reaction involves the treatment of the silver salt with a halogen, leading to the formation of an unstable acyl hypohalite intermediate that subsequently undergoes thermal decarboxylation to yield the corresponding alkyl halide. unacademy.combyjus.comorganic-chemistry.org

The Hunsdiecker reaction is a well-established method for converting the silver salt of cyclobutanecarboxylic acid into cyclobutyl halides. unacademy.com The reaction is typically carried out by heating the silver carboxylate in an inert solvent like carbon tetrachloride with a halogen, such as bromine. byjus.com

For instance, cyclobutyl bromide can be prepared by treating the silver salt of cyclobutanecarboxylic acid with bromine. tandfonline.com This process, however, is not always perfectly selective. In large-scale preparations, the desired cyclobutyl bromide can be accompanied by rearrangement products, such as cyclopropylmethyl bromide, in small percentages (e.g., 5-8%). tandfonline.com The mechanism is believed to proceed through a radical chain reaction involving the homolysis of the oxygen-bromine bond in an acyl hypobromite (B1234621) intermediate, followed by decarboxylation to form a cyclobutyl radical, which then combines with a bromine atom. wikipedia.orgbyjus.com

While the classic Hunsdiecker reaction is effective, alternative methods have been developed for preparing cyclobutyl halides to avoid rearrangement products. For example, the oxidative decarboxylation of cyclobutanecarboxylic acid using lead tetraacetate in the presence of a halide salt can afford pure cyclobutyl chloride without rearrangement. tandfonline.com

| Starting Material | Reagent | Product | Key Observation | Reference |

|---|---|---|---|---|

| This compound | Bromine (Br₂) | Cyclobutyl bromide | Yields can range from 32-60%; may produce cyclopropylmethyl bromide as a side product. | tandfonline.com |

| Silver carboxylates | Halogens | Alkyl halides | A general method involving a radical intermediate and thermal decarboxylation. | unacademy.combyjus.com |

The Hunsdiecker reaction can also be applied to substituted cyclobutanecarboxylic acids, allowing for the introduction of a halogen atom at a specific position on the cyclobutane ring, provided the corresponding substituted acid is available. A variation of this reaction uses mercuric oxide and bromine to achieve the same transformation. For example, 1-bromo-3-chlorocyclobutane (B1620077) can be synthesized from 3-chlorocyclobutane carboxylic acid using this modified approach. byjus.com

It is important to note that the reaction of the silver salt of cyclobutylcarboxylic acid with iodine can lead to a mixture of products. nih.gov Besides the expected cyclobutyl iodide, rearrangement products like cyclopropylcarbinyl and allylcarbinyl esters may form. This is attributed to the potential formation of a cyclobutyl cation, which is prone to rearrangement, followed by a reaction with the carboxylate. nih.gov

Utilization as a Precursor for Complex Cyclobutane Architectures

Cyclobutane carboxylic acid and its derivatives, including the silver salt and the halides derived from it, are pivotal starting materials for building more complex molecules containing the cyclobutane ring. georganics.sk The four-membered ring can act as a rigid scaffold or an aryl isostere in drug design. nih.gov

Cyclobutanecarboxylic acid is a key reagent for preparing monosubstituted cyclobutane derivatives that are incorporated into biologically active compounds and approved drugs. georganics.sk The halides produced from its silver salt are versatile intermediates that can undergo various subsequent reactions, such as nucleophilic substitution or cross-coupling reactions, to introduce further complexity. For example, cyclobutyl bromide has been used in the preparation of 1-cyclobutyl-hexan-1-ol. tandfonline.com The inherent ring strain of cyclobutanes makes them susceptible to ring-opening or rearrangement reactions under certain conditions, a property that can be strategically exploited in synthesis to create complex structures. researchgate.net

While the silver salt itself is not directly involved in stereoselective steps, the cyclobutane core it provides is fundamental to synthetic strategies aimed at producing stereochemically defined products. The parent acid and its derivatives can be elaborated using modern synthetic methods to control stereochemistry.

For example, C–H functionalization strategies can be applied to cyclobutane carboxylic acid derivatives to install substituents with high stereocontrol. acs.orgnih.gov By attaching a directing group to the carboxyl function, specific C–H bonds on the cyclobutane ring can be selectively functionalized, often with excellent diastereoselectivity. acs.orgnih.gov This approach simplifies the synthesis of pseudosymmetric molecules and allows for precise control over the spatial arrangement of substituents. acs.org In one instance, a cyclobutane substrate derived from the parent acid class was bis-phenylated in 97% yield as a single diastereomer using palladium catalysis guided by an aminoquinoline directing group. nih.gov

Silver-Mediated or Catalyzed Cyclobutane Transformations

Silver catalysts play a significant role in various transformations that either form or functionalize cyclobutane rings, showcasing the broader importance of silver in cyclobutane chemistry beyond the Hunsdiecker reaction.

Silver Lewis acids have been shown to catalyze the polar strain-release ring-opening of bicyclo[1.1.0]butanes (BCBs) with nucleophiles like hydroxyarenes. nih.gov This method provides an atom-economic and highly diastereoselective route to 1,1,3-trisubstituted cyclobutanes. nih.govchemrxiv.org The reaction proceeds with low catalyst loading and wide functional group compatibility. nih.gov

Furthermore, silver(I) catalysis can enable regio- and stereoselective [2+2] cycloadditions. For instance, a silver(I)-catalyzed reaction between 3°-propargyl carbonates and pyrazole (B372694) has been developed to produce fully substituted cyclobutane derivatives in good yields. researchgate.net These transformations highlight the utility of silver in orchestrating complex bond formations to construct highly substituted four-membered rings. researchgate.net

| Reaction Type | Catalyst/Mediator | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Polar Strain-Release Ring-Opening | Silver Lewis Acid (e.g., AgBF₄) | Bicyclo[1.1.0]butanes, Hydroxyarenes | 1,1,3-Trisubstituted cyclobutanes | nih.gov |

| [2+2] Cycloaddition | Silver(I) | 3°-Propargyl carbonates, Pyrazole | Fully substituted cyclobutanes | researchgate.net |

Silver-π-Acid Catalysis in Strain-Release Ring-Opening of Bicyclo[1.1.0]butanes (BCBs)

The ring-opening of bicyclo[1.1.0]butanes (BCBs) is a potent strategy for synthesizing 1,3-difunctionalized cyclobutanes. nih.govrsc.orgresearchgate.netsemanticscholar.orgnih.gov BCBs are highly strained molecules, with a ring strain energy of approximately 66 kcal/mol, making them reactive yet stable enough to handle. nih.gov Silver salts, acting as carbophilic π-acid catalysts, are particularly effective in promoting the polar strain-release ring-opening of BCBs. nih.govdntb.gov.ua

In this process, a silver catalyst, such as silver tetrafluoroborate (B81430) (AgBF₄), activates the central C-C bond of the BCB. nih.govrsc.org This activation facilitates the cleavage of the bond to form an argento cationic intermediate, which can then be trapped by a nucleophile. nih.govrsc.org For instance, using hydroxyarenes (like naphthols and phenols) as nucleophiles, this silver-catalyzed reaction leads to a Friedel-Crafts-type C-alkylation, affording 1,1,3-trisubstituted cyclobutanes in high yields. nih.govdntb.gov.ua This method is atom-economic and proceeds with low catalyst loading. rsc.orgresearchgate.net The reaction is distinct from other transition-metal-catalyzed pathways and avoids issues commonly associated with radical-based ring-opening reactions. nih.gov

Table 1: Effect of Different Catalysts on BCB Ring-Opening

| Catalyst | Yield of Desired Product | Diastereomeric Ratio (d.r.) |

|---|---|---|

| AgBF₄ | High (e.g., 85% NMR yield) | Excellent (e.g., 95:5) |

| TfOH | Poor | Poor |

| Ga(OTf)₃ | Poor | Poor |

| Cu(OTf)₂ | Poor | Poor |

| Zn(OTf)₂ | Forms O-nucleophilic product | - |

This table summarizes findings where AgBF₄ proved superior to common Brønsted and other Lewis acids for the desired C-cyclobutylation. rsc.org

Diastereocontrol in Silver-Catalyzed Cyclobutane Functionalization

A significant challenge in the synthesis of substituted cyclobutanes is controlling the stereochemistry. Radical strain-release reactions of BCBs, for example, are often plagued by poor diastereoselectivity. nih.govrsc.orgresearchgate.netsemanticscholar.orgnih.gov The use of silver-π-acid catalysis provides a robust solution to this problem, enabling highly diastereoselective synthesis of 1,3-difunctionalized cyclobutanes. nih.govbohrium.com

In the silver-catalyzed ring-opening of BCBs with hydroxyarenes, 1,1,3-trisubstituted cyclobutanes are formed with excellent diastereomeric ratios, often exceeding 98:2. nih.govrsc.orgsemanticscholar.orgnih.govresearchgate.netbohrium.com This high level of stereocontrol is a key advantage of the methodology. The mechanism, proceeding through a polar pathway involving a cyclobutyl cation intermediate, allows for a more ordered transition state compared to radical pathways, thus leading to a single major diastereomer. nih.gov This diastereocontrolled approach is crucial for creating complex molecules with defined three-dimensional structures, which is particularly important in medicinal chemistry where the cyclobutane scaffold is used as a bioisostere for aryl groups. nih.govd-nb.info

Strategic Use in Functional Group Interconversions of Cyclobutane Derivatives

The products obtained from silver-catalyzed cyclobutane synthesis are versatile building blocks for further chemical modifications. The functional groups incorporated during the initial synthesis can be strategically manipulated to introduce a wide range of other functionalities, demonstrating the synthetic utility of these cyclobutane derivatives. nih.gov

For example, the phenolic hydroxyl group in the 1,1,3-trisubstituted cyclobutane products can be converted into a triflate group. nih.gov This triflate is an excellent leaving group, enabling various cross-coupling reactions. Through this intermediate, diverse functional groups such as phosphine, hydrogen (via reduction), and alkyl groups can be introduced onto the aromatic ring attached to the cyclobutane core. nih.gov This demonstrates a practical pathway for the late-stage functionalization of complex molecules, allowing for the rapid generation of analogues for structure-activity relationship studies in drug discovery. The ability to perform these functional group interconversions highlights the strategic importance of the initial silver-catalyzed reaction in a broader synthetic context. nih.gov

Future Directions in Research

Development of More Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways. For the preparation and use of cyclobutane (B1203170) carboxylic acid silver salt, future research is directed toward creating more environmentally benign processes.

Greener Synthesis of Silver Carboxylates: Traditional preparations of silver salts often rely on standard organic solvents. Research is exploring alternative solvent systems to minimize environmental impact. A patented process, for example, describes the preparation of organic carboxylic acid silver salts in high yield and purity using a mixture of water and water-soluble C3-C8 alcohols, offering a more sustainable alternative to halogenated solvents. google.com This approach reduces the reliance on volatile organic compounds (VOCs) and simplifies product isolation.

Atom Economy and Waste Reduction: Future synthetic routes will likely focus on maximizing atom economy. This involves designing reactions where the majority of atoms from the reactants are incorporated into the final product. For instance, developing catalytic cycles that regenerate the active silver species efficiently would minimize waste. Inspired by the synthesis of other cyclobutane-based materials, protocols using green brominating agents like aqueous bromate-bromide mixtures are being explored to eliminate the use of hazardous reagents like elemental bromine. researchgate.net

Use of Bio-based Resources: The concept of using renewable resources is central to green chemistry. While not yet applied directly to cyclobutane carboxylic acid silver salt, the broader field of silver nanoparticle synthesis has seen a surge in the use of plant extracts and other biological materials as reducing and capping agents. mdpi.commdpi.comnih.govjocpr.comnih.gov These eco-friendly methods could inspire future research into bio-inspired syntheses of silver carboxylates, potentially reducing the need for conventional chemical reductants and stabilizers.

A summary of green chemistry approaches relevant to the synthesis is presented below.

| Green Chemistry Principle | Application in Silver Carboxylate Synthesis |

| Safer Solvents | Use of water/alcohol mixtures instead of halogenated solvents. google.com |

| Waste Prevention | Development of efficient catalytic cycles to minimize silver waste. |

| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the product. |

| Use of Renewable Feedstocks | Exploration of bio-based materials for the synthesis process. mdpi.comnih.gov |

| Reduce Derivatives | Employing greener brominating agents to avoid hazardous elemental bromine. researchgate.net |

Exploration of Novel Reactivity Modes Beyond Decarboxylative Halogenation

While the Hunsdiecker reaction, a classic decarboxylative halogenation, is a well-established transformation for silver carboxylates, its synthetic scope is limited. acs.orgacs.org Modern research is focused on leveraging silver catalysis to achieve a wider array of chemical transformations, moving far beyond simple halogenation.

Decarboxylative Cross-Coupling: Silver salts are increasingly used as catalysts or mediators in decarboxylative cross-coupling reactions, which form new carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com This represents a significant advancement, as it allows the carboxylic acid group to serve as a precursor to a variety of functional groups, rather than just being replaced by a halogen.

Ring-Opening and Cycloaddition Reactions: Silver catalysts have shown remarkable reactivity in promoting the ring-opening of highly strained molecules like bicyclo[1.1.0]butanes (BCBs). nih.govrsc.org This strain-release strategy, catalyzed by a carbophilic silver Lewis acid, enables the synthesis of highly functionalized 1,1,3-trisubstituted cyclobutanes. nih.govrsc.org Furthermore, silver catalysts have been employed in decarbonylative [3+2] cycloaddition reactions and in regio- and stereoselective [2+2] cycloadditions, providing access to complex cyclobutane derivatives that are not accessible through traditional methods. researchgate.netmdpi.com

Silver-Mediated Radical Reactions: The single-electron transfer (SET) capability of silver salts can be exploited to initiate radical cyclization reactions. researchgate.net This opens up avenues for constructing complex molecular architectures through radical-based bond formations, a reactivity mode distinct from the ionic pathways of classical decarboxylative reactions.

The table below highlights some of these novel reactivity modes.

| Reactivity Mode | Description | Starting Material Example | Product Example |

| Decarboxylative Cross-Coupling | Formation of new C-C or C-X bonds by replacing a carboxyl group. mdpi.com | Aromatic Carboxylic Acids | Biaryls, Aryl-heterocycles |

| Strain-Release Ring-Opening | Silver-catalyzed opening of a strained ring to form a functionalized cyclobutane. nih.govrsc.org | Bicyclo[1.1.0]butanes (BCBs) | 1,1,3-Trisubstituted Cyclobutanes |

| [2+2] Cycloaddition | Silver-catalyzed formation of a cyclobutane ring from two alkene components. researchgate.net | Propargyl Carbonates, Pyrazoles | Fully Substituted Cyclobutanes |

| Decarbonylative [3+2] Cycloaddition | Silver-catalyzed reaction involving decarbonylation to form a five-membered ring. mdpi.com | Cyclobutenediones, Formamides | γ-Aminobutenolides |

Advancements in Stereocontrol and Regiocontrol in Cyclobutane Functionalization

Achieving precise control over the three-dimensional arrangement of atoms (stereocontrol) and the site of bond formation (regiocontrol) is a central goal in modern organic synthesis. Future research involving silver-catalyzed cyclobutane functionalization will continue to push the boundaries of selectivity.

Diastereoselective Synthesis: Recent breakthroughs have demonstrated that silver-π-acid catalysis can achieve highly diastereoselective C(sp2)–H cyclobutylation. nih.govresearchgate.net In the reaction of bicyclo[1.1.0]butanes with hydroxyarenes, diastereomeric ratios (d.r.) of up to >98:2 have been achieved, providing essentially a single stereoisomer. rsc.org This level of control is critical for applications in drug discovery and materials science, where specific stereoisomers often exhibit desired properties.

Regiodivergent Synthesis: A particularly sophisticated strategy is the use of catalyst control to direct a reaction to form different constitutional isomers (regioisomers) from the same starting materials. Research has shown that catalyst-controlled, regiodivergent hydrophosphination of acyl bicyclobutanes is possible. nih.govresearchgate.net By choosing the appropriate catalytic system, one can selectively achieve either α- or β'-functionalization of the cyclobutane precursor, dramatically increasing the diversity of accessible products from a common intermediate. nih.govresearchgate.net

Enantioselective Functionalization: While high diastereoselectivity has been achieved, a major future goal is the development of enantioselective silver-catalyzed reactions for cyclobutane synthesis. This would involve the design of chiral ligands for the silver catalyst that can differentiate between two enantiomeric transition states, leading to the preferential formation of one enantiomer of the product. Such methods are highly sought after for the synthesis of chiral drugs and other bioactive molecules. nih.gov

The following table summarizes key findings in selective cyclobutane functionalization.

| Selectivity Type | Method | Key Finding |

| Diastereocontrol | Silver-π-acid catalyzed C-H cyclobutylation nih.govrsc.org | High diastereoselectivity (up to >98:2 d.r.) in the synthesis of 1,1,3-trisubstituted cyclobutanes. |

| Regiocontrol | Catalyst-controlled hydrophosphination of acyl BCBs nih.govresearchgate.net | The reaction outcome can be switched between α- and β'-selective addition by changing the catalyst. |

| Stereocontrol | Silver(I)-catalyzed [2+2] cycloaddition researchgate.net | The synthesis proceeds with high regio- and stereoselectivity. |

Integration with Flow Chemistry and High-Throughput Experimentation

To accelerate the pace of discovery and development, modern chemical research is increasingly turning to automation and advanced experimental techniques. The integration of flow chemistry and high-throughput experimentation (HTE) with silver-catalyzed cyclobutane synthesis is a promising future direction.

High-Throughput Experimentation (HTE): HTE involves the use of automated robotic platforms to set up and analyze hundreds or even thousands of reactions in parallel. nih.govnih.gov This approach is ideally suited for the rapid screening of reaction conditions (e.g., catalysts, ligands, solvents, temperatures) to discover new reactivity or optimize existing transformations. nih.gov For the novel silver-catalyzed reactions described above, HTE could be used to quickly identify the optimal silver salt and ligand combination for a desired transformation, a task that would be prohibitively time-consuming using traditional one-at-a-time experimentation. youtube.com

Flow Chemistry: In flow chemistry, reagents are continuously pumped through a network of tubes and reactors, rather than being mixed in a conventional batch flask. This technique offers several advantages, including superior control over reaction parameters like temperature and mixing, enhanced safety for handling hazardous intermediates, and easier scalability. For silver-catalyzed reactions that may be exothermic or involve short-lived intermediates, a flow setup could provide more consistent results and a safer operating environment.

Data-Driven Discovery: Both HTE and flow chemistry generate vast amounts of data. When coupled with machine learning and data analysis tools, this information can be used to build predictive models for reaction outcomes. youtube.com In the future, chemists could use these models to predict the best conditions for a new silver-catalyzed cyclobutane synthesis in silico, further accelerating the discovery process and reducing the amount of experimental work required.

The integration of these technologies promises to transform the way research on this compound and related chemistries is conducted, leading to faster discovery, better-optimized processes, and a deeper understanding of the underlying reaction mechanisms.

Q & A

Basic Research Questions

Q. How is cyclobutane carboxylic acid silver salt synthesized and purified for laboratory use?

- Methodological Answer: The silver salt is synthesized by reacting cyclobutane carboxylic acid with silver oxide (Ag₂O) in a dry, inert solvent (e.g., acetone or acetic acid). The reaction mixture is stirred under anhydrous conditions to prevent hydrolysis. Purification involves filtration to remove unreacted Ag₂O, followed by recrystallization from a non-polar solvent. The product must be thoroughly dried (e.g., under vacuum) to ensure reactivity, as moisture can lead to side reactions or decomposition .

Q. What are the standard reaction conditions for the Hunsdiecker reaction using this compound?

- Methodological Answer: The Hunsdiecker reaction requires refluxing the silver salt with bromine (Br₂) in carbon tetrachloride (CCl₄) under anhydrous conditions. A 1:1 molar ratio of silver salt to Br₂ is critical to avoid ester byproducts. The reaction proceeds via radical intermediates, yielding an alkyl bromide with one fewer carbon atom than the parent carboxylic acid. Byproducts (CO₂ and AgBr) are removed via filtration and gas evolution monitoring .

Q. How does solvent choice influence the reactivity of this compound in decarboxylation reactions?

- Methodological Answer: Polar aprotic solvents (e.g., CCl₄) favor radical-mediated decarboxylation (Hunsdiecker), while ketones (e.g., acetone) stabilize ionic intermediates, reducing side reactions. Evidence from cephalosporin synthesis suggests using the same solvent as the silver salt’s carboxylic acid precursor to enhance reaction efficiency .

Advanced Research Questions

Q. How can competing pathways (alkyl bromide vs. ester formation) be controlled in reactions involving this compound?

- Methodological Answer: Product selectivity depends on stoichiometry:

- Hunsdiecker reaction (alkyl bromide): 1:1 ratio of silver salt to halogen.

- Simonini reaction (ester): 2:1 ratio of silver salt to iodine.

Solvent polarity (CCl₄ for Hunsdiecker vs. THF for Simonini) and temperature (reflux vs. room temperature) further modulate selectivity. Advanced monitoring via GC-MS or NMR tracks intermediate radical/ionic species .

Q. What strategies mitigate side reactions (e.g., over-halogenation) in the Hunsdiecker reaction with cyclobutane derivatives?

- Methodological Answer:

- Christol-Firth Modification: Replace silver salt with free carboxylic acid, HgO, and Br₂ in CCl₄ to bypass silver salt purification.

- Additives: Tetrabutylammonium trifluoroacetate stabilizes intermediates in unsaturated systems, preventing undesired halogenation at allylic positions .

Q. How do structural features of this compound influence its photochemical reactivity?